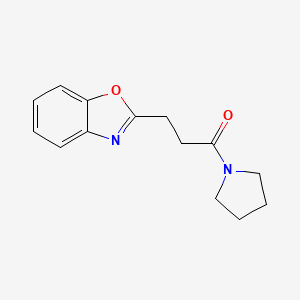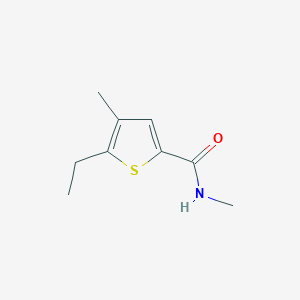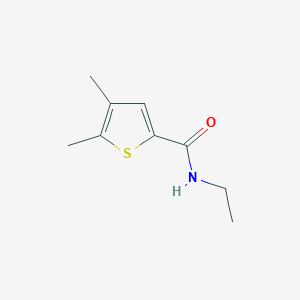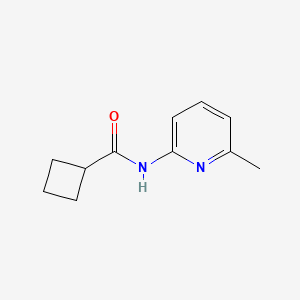
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one, also known as FPPP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive substances that have stimulant effects on the central nervous system. FPPP is a relatively new compound and has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one works by inhibiting the reuptake of dopamine, which leads to an increase in dopamine levels in the brain. This increase in dopamine can lead to feelings of euphoria and increased motivation.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has been shown to increase locomotor activity in rats, indicating its stimulant effects on the central nervous system. It has also been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria and increased motivation. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has also been shown to have neurotoxic effects on dopaminergic neurons, which can lead to long-term damage to the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one in lab experiments is its potential as a dopamine transporter inhibitor. This can be useful in studying addiction and other psychiatric disorders. However, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has also been shown to have neurotoxic effects on dopaminergic neurons, which can limit its usefulness in long-term studies.
Future Directions
There are several potential future directions for research involving 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one. One area of interest is its potential as a treatment for addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the neurotoxic effects of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one on dopaminergic neurons and to develop strategies to mitigate these effects. Finally, the potential for 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one to be used as a tool in neuroscience research should be explored further.
Synthesis Methods
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one can be synthesized through a multi-step process involving the reaction of 2-fluorophenylacetonitrile with cyclohexanone followed by reduction and reductive amination. The resulting compound is then purified through recrystallization.
Scientific Research Applications
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one has been used in scientific research to study its effects on the central nervous system. Specifically, it has been studied for its potential as a dopamine transporter inhibitor. Dopamine is a neurotransmitter that plays a role in reward and motivation, and dopamine transporter inhibitors have been explored as potential treatments for addiction and other psychiatric disorders.
properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-4-3-6-15(17)9-10-18(21)20-12-11-14-5-1-2-7-16(14)13-20/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJIEPPJYUAKAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2-fluorophenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)





![N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7500331.png)




